molecular formula C23H27N3 B8264367 4,4'-((4-aminophenyl)methylene)bis(N,N-dimethylaniline)

4,4'-((4-aminophenyl)methylene)bis(N,N-dimethylaniline)

Cat. No.: B8264367
M. Wt: 345.5 g/mol
InChI Key: TVAAWIWWRZDCBU-UHFFFAOYSA-N
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Description

4,4’-((4-aminophenyl)methylene)bis(N,N-dimethylaniline) is an organic compound with the molecular formula C23H27N3. It is known for its applications in dye manufacturing and as a reagent in various chemical analyses . This compound is characterized by its two dimethylaniline groups connected via a methylene bridge to an aminophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((4-aminophenyl)methylene)bis(N,N-dimethylaniline) typically involves the reaction of 4-aminobenzaldehyde with N,N-dimethylaniline under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two aromatic rings .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled temperatures to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4,4’-((4-aminophenyl)methylene)bis(N,N-dimethylaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated or nitrated products, depending on the specific reagents and conditions used .

Scientific Research Applications

4,4’-((4-aminophenyl)methylene)bis(N,N-dimethylaniline) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-((4-aminophenyl)methylene)bis(N,N-dimethylaniline) involves its interaction with various molecular targets. In biochemical assays, it acts as a chromogenic reagent, forming colored complexes with specific ions. The pathways involved often include the formation of charge-transfer complexes and coordination bonds with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-((4-aminophenyl)methylene)bis(N,N-dimethylaniline) is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and applications. Its ability to form stable complexes with metal ions makes it particularly valuable in analytical chemistry .

Properties

IUPAC Name

4-[bis[4-(dimethylamino)phenyl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3/c1-25(2)21-13-7-18(8-14-21)23(17-5-11-20(24)12-6-17)19-9-15-22(16-10-19)26(3)4/h5-16,23H,24H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAAWIWWRZDCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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